molecular formula C10H14ClNO B15168613 N-phenylmethoxyprop-2-en-1-amine;hydrochloride CAS No. 650635-30-6

N-phenylmethoxyprop-2-en-1-amine;hydrochloride

Cat. No.: B15168613
CAS No.: 650635-30-6
M. Wt: 199.68 g/mol
InChI Key: RRQIEKLHKBIBPJ-UHFFFAOYSA-N
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Description

N-phenylmethoxyprop-2-en-1-amine;hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.677 g/mol It is known for its unique structure, which includes a phenyl group attached to a methoxyprop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylmethoxyprop-2-en-1-amine;hydrochloride typically involves the reaction of phenylmethanol with propenylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-phenylmethoxyprop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethoxyprop-2-en-1-one, while reduction may produce N-phenylmethoxyprop-2-en-1-amine .

Scientific Research Applications

N-phenylmethoxyprop-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-phenylmethoxyprop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-phenylmethoxyprop-2-en-1-amine;hydrochloride include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

650635-30-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

N-phenylmethoxyprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-2-8-11-12-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H

InChI Key

RRQIEKLHKBIBPJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNOCC1=CC=CC=C1.Cl

Origin of Product

United States

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